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molecular formula C4H4ClNO2S2 B1586055 5-Chlorothiophene-2-sulfonamide CAS No. 53595-66-7

5-Chlorothiophene-2-sulfonamide

Cat. No. B1586055
M. Wt: 197.7 g/mol
InChI Key: RKLQLYBJAZBSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302724

Procedure details

5-Chloro-2-thiophenesulfonyl chloride (4 g, 18.4 mmole) was added to ammonium hydroxide (100 ml of conc. aqueous solution). This mixture was stirred at room temperature and concentrated under vacuum. The precipitate was filtered and washed with hexanes and water to produce 1.94 g of solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[OH-].[NH4+:12]>>[Cl:1][C:2]1[S:6][C:5]([S:7]([NH2:12])(=[O:9])=[O:8])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with hexanes and water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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